![molecular formula C10H12N4O3 B060595 4-[(4-Nitrophenyl)azo]-morpholine CAS No. 161265-61-8](/img/structure/B60595.png)
4-[(4-Nitrophenyl)azo]-morpholine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-[(4-Nitrophenyl)azo]-morpholine involves multiple steps, including nitration processes and reactions with morpholine. A novel nitration process developed for the production of 4-(4-methoxy-3-nitrophenyl)morpholine showcases an example of synthesizing nitrophenyl morpholine derivatives. This process involves converting crude 4-(4-methoxyphenyl)morpholine to its nitric acid salt and carrying out the nitration reaction in a controlled environment to prevent under- or over-nitration, resulting in significant yield improvements and safety profile enhancements (Zhang et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-[(4-Nitrophenyl)azo]-morpholine has been determined using X-ray crystallography. These analyses reveal the conformation of the morpholine ring and the orientation of the nitrophenyl group. For example, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, illustrates how the morpholine ring adopts a chair conformation, and the butadiene unit is not fully planar, indicating the complexity of these molecules' structures (Ibiş et al., 2010).
Chemical Reactions and Properties
The chemical reactions and properties of 4-[(4-Nitrophenyl)azo]-morpholine derivatives involve interactions with various reagents and conditions. These compounds participate in reactions such as the aza-Diels–Alder reaction, demonstrating the versatility and reactivity of the nitrophenyl morpholine framework. For instance, the unexpected reduction of the nitro group to an amino group during the aza-Diels–Alder reaction between (3-nitrophenyl)-1,2,4-triazines and 1-morpholinocyclopentene showcases the chemical behavior of these compounds under specific conditions (Kopchuk et al., 2013).
Physical Properties Analysis
The physical properties of 4-[(4-Nitrophenyl)azo]-morpholine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by their molecular structure and the nature of their substituents. While specific data on 4-[(4-Nitrophenyl)azo]-morpholine was not found, related compounds' studies suggest that modifications in the nitrophenyl and morpholine groups can significantly impact their physical properties.
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability under various conditions, and interactions with different chemical species, are essential for understanding their potential applications. The electrochemical behavior, as investigated in similar azo-compounds, highlights the importance of the nitro group and its influence on the compound's chemical properties. Studies on related azo-compounds derived from 4-amino-2-methylquinoline provide insights into the electrochemical behavior and interaction with metal ions, indicating the role of the nitro and azo groups in defining the chemical properties (El-Attar et al., 2012).
Scientific Research Applications
Nucleofugality in Aminolysis Reactions
- Study 1 : An investigation into the aminolysis reactions of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate with amines, including morpholine, demonstrated the formation of certain phenols. The study provided insights into the reaction mechanism and the influence of water molecules on the reaction outcomes (Montecinos et al., 2017).
Reactions with Triazines
- Study 2 : Research on the aza-Diels–Alder reaction of 3-aryl-6-(3-nitrophenyl)-1,2,4-triazines with 4-(cyclohex-1-en-1-yl)morpholine revealed a reduction of the nitro group to amino, indicating potential synthetic applications (Kopchuk et al., 2016).
Synthesis of Biologically Active Compounds
- Study 3 : The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one was explored as an important intermediate in creating biologically active compounds. This study highlights the compound's role in anticancer drug development (Wang et al., 2016).
Nitration Process Development
- Study 4 : A novel nitration process for producing 4-(4-methoxy-3-nitrophenyl)morpholine was developed, enhancing the robustness and safety of the production process. This work is significant in the context of industrial synthesis (Zhang et al., 2007).
Mechanism of Action
Target of Action
Similar compounds, such as 4-(4-nitrophenylazo)aniline, have been known to interact with various biological targets .
Mode of Action
It is known that azo compounds can undergo reversible cis-trans isomerization under the action of light . This property makes them potential candidates for applications in optical storage, photo-holography, and optical information processing .
Biochemical Pathways
Azo compounds are known to interact with various molecular pathways involved in allergic reactions .
Result of Action
Azo compounds are known to cause the onset of allergic reactions by interacting with the molecular pathways involved in allergies .
Action Environment
It is known that the reduction rate of similar compounds can be affected by the presence of alcohols in the reaction medium .
Safety and Hazards
Future Directions
The future directions for “4-[(4-Nitrophenyl)azo]-morpholine” could involve further exploration of its catalytic activity, particularly in the reduction of 4-nitrophenol (4-NP) by nanostructured materials . This could lead to advancements in industrial water treatment and other commercially relevant synthetic pathways .
properties
IUPAC Name |
morpholin-4-yl-(4-nitrophenyl)diazene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c15-14(16)10-3-1-9(2-4-10)11-12-13-5-7-17-8-6-13/h1-4H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLBHNXQRYEECM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299692 |
Source
|
Record name | 4-[(E)-(4-Nitrophenyl)diazenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Nitrophenyl)azo]-morpholine | |
CAS RN |
161265-61-8 |
Source
|
Record name | 4-[(E)-(4-Nitrophenyl)diazenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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